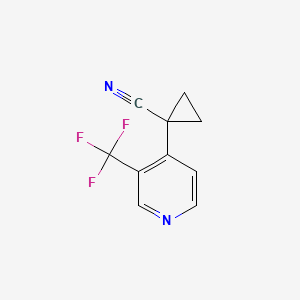
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the trifluoromethylation of pyridine derivatives.
Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carbonitrile Group: The carbonitrile group can be added through nucleophilic substitution reactions involving cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are often used.
Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
- 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid
Comparison: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group, a pyridine ring, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C10H7F3N2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-5-15-4-1-7(8)9(6-14)2-3-9/h1,4-5H,2-3H2 |
InChI Key |
JNWORUJFMNFLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/no-structure.png)
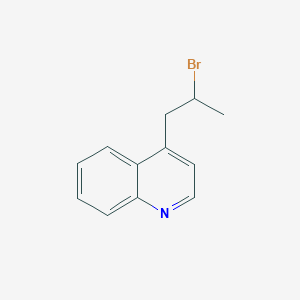
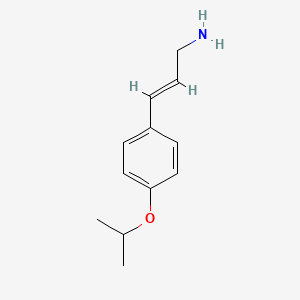
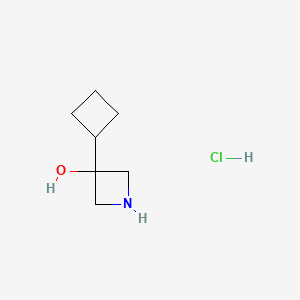
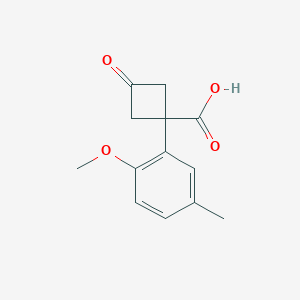

![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)

![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)




